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  • Product: 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid
  • CAS: 1350988-89-4

Core Science & Biosynthesis

Foundational

1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid: Physicochemical Properties, Synthesis, and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive overview of 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid, a nove...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid, a novel compound integrating the biologically significant indole scaffold with the conformationally constrained azetidine ring system. Lacking extensive documentation in public literature, this whitepaper constructs a detailed profile of the molecule by examining its constituent parts—indole-3-carboxylic acid and azetidine-3-carboxylic acid. We present predicted physicochemical properties, a robust and detailed proposed synthetic pathway via amide coupling, and a complete workflow for its analytical characterization. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development interested in exploring this and similar molecular architectures as building blocks for novel therapeutics.

Introduction and Rationale

The indole nucleus is a cornerstone of medicinal chemistry, found in structures ranging from the amino acid tryptophan to numerous pharmaceuticals and natural products.[1] Its unique electronic properties and ability to participate in various biological interactions make it a privileged scaffold. Concurrently, small, strained ring systems like azetidine have gained prominence as "bioisosteres" for larger, more flexible groups, offering a strategy to improve metabolic stability, cell permeability, and target-binding affinity by reducing conformational entropy.[2][3]

The molecule 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid represents a logical and compelling fusion of these two moieties. The amide linkage between the indole-3-carbonyl group and the azetidine nitrogen creates a rigidified structure that presents the azetidine-3-carboxylic acid portion in a defined spatial orientation. This motif is of significant interest for its potential to interact with a variety of biological targets, including receptors and enzymes where constrained amino acid analogues are recognized.[3][4] This guide provides the foundational chemical knowledge required to synthesize, purify, and characterize this compound, enabling its exploration in drug discovery programs.

Chemical Identity and Physicochemical Properties

Due to the absence of a dedicated public database entry for the target molecule, the following properties are derived from its chemical structure, combining the known properties of its precursors, Indole-3-carboxylic acid (CAS 771-50-6) and Azetidine-3-carboxylic acid (CAS 36476-78-5).[5][6]

PropertyValue (Calculated or Predicted)Source/Rationale
IUPAC Name 1-[(1H-indol-3-yl)carbonyl]azetidine-3-carboxylic acidIUPAC Nomenclature Rules
Molecular Formula C₁₃H₁₂N₂O₃Calculated from structure
Molecular Weight 244.25 g/mol Calculated from formula
Appearance Predicted: White to off-white or pale yellow solidBased on precursors[7]
Melting Point Not available (Requires experimental determination)-
Boiling Point Decomposes before boiling (Predicted)Typical for similar complex organic acids
Solubility Predicted: Soluble in DMSO, DMF; sparingly soluble in alcohols (e.g., ethanol) and chlorinated solvents; likely insoluble in water and nonpolar solvents like hexanes.Inferred from precursors[7]
pKa (Carboxylic Acid) Predicted: ~3.5 - 4.5Carboxylic acid functionality
logP (Octanol/Water) Predicted: ~1.5 - 2.5Calculated based on structure

Proposed Synthesis and Mechanistic Considerations

The most direct and industrially scalable route to 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid is via a standard amide coupling reaction. This involves activating the carboxylic acid of the indole moiety and reacting it with the secondary amine of the azetidine ring.

Causality Behind Experimental Choices: A critical consideration is the presence of a carboxylic acid on the azetidine starting material. To prevent self-polymerization or unwanted side reactions, this group must be protected, typically as an ester (e.g., methyl or ethyl ester), before the coupling reaction. The protecting group is then removed in a final hydrolysis step. Propylphosphonic anhydride (T3P®) is proposed as the coupling reagent due to its high efficiency, mild reaction conditions, and simple workup, where byproducts are water-soluble.[8]

Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Protection of Azetidine cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection A Azetidine-3-carboxylic acid B Azetidine-3-carboxylic acid methyl ester A->B SOCl₂ in Methanol (Esterification) D Protected Intermediate: Methyl 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylate B->D T3P®, DIPEA in Ethyl Acetate C Indole-3-carboxylic acid C->D E Final Product: 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid D->E LiOH in THF/Water (Saponification)

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Protection - Synthesis of Azetidine-3-carboxylic acid methyl ester hydrochloride

  • Suspend Azetidine-3-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL per gram).

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (SOCl₂, 1.2 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C. Rationale: This in-situ formation of methyl ester is a classic and efficient method.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. The solution should become clear.

  • Remove the solvent under reduced pressure to yield the hydrochloride salt of the methyl ester as a solid. This can be used in the next step without further purification.

Step 2: Coupling - Synthesis of Methyl 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylate

  • Suspend Indole-3-carboxylic acid (1.0 eq) in anhydrous ethyl acetate (20 mL per gram).

  • Add Azetidine-3-carboxylic acid methyl ester hydrochloride (1.05 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Rationale: DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt and the acid formed during the reaction.

  • Add T3P® (50% solution in ethyl acetate, 1.5 eq) dropwise at room temperature. An exotherm may be observed.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the protected intermediate.

Step 3: Deprotection - Synthesis of 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid

  • Dissolve the purified methyl ester from Step 2 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).

  • Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 2-4 hours. Rationale: LiOH provides a clean saponification with minimal side reactions.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool to 0 °C.

  • Acidify the solution to pH 2-3 with 1M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final compound.

Analytical Characterization and Quality Control

A self-validating system of protocols is essential to confirm the identity and purity of the synthesized compound.

Workflow for Purity and Identity Confirmation

Characterization_Workflow Start Synthesized Solid MP Melting Point Analysis (Purity Indicator) Start->MP LCMS LC-MS Analysis (Purity & Molecular Weight) Start->LCMS NMR ¹H and ¹³C NMR Spectroscopy (Structural Confirmation) LCMS->NMR IR FT-IR Spectroscopy (Functional Group ID) NMR->IR Result Confirmed Structure & Purity >95% IR->Result

Caption: A logical workflow for the analytical validation of the final product.

Predicted Spectroscopic Data
  • ¹H NMR Spectroscopy: The spectrum is expected to show distinct signals for both the indole and azetidine protons.

    • Indole Protons: Aromatic signals between 7.0-8.2 ppm, including a characteristic singlet for the C2-H. A broad singlet for the indole N-H is expected above 10 ppm.[9]

    • Azetidine Protons: A multiplet for the CH group at ~3.5-4.0 ppm and multiplets for the CH₂ groups of the azetidine ring, likely in the 4.0-5.0 ppm range.

    • Carboxylic Acid Proton: A very broad singlet, typically far downfield (>12 ppm), which is exchangeable with D₂O.[10][11]

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbons: Two signals are expected in the deshielded region (165-180 ppm), one for the amide carbonyl and one for the carboxylic acid carbonyl.[10]

    • Indole Carbons: Multiple signals in the aromatic region (110-140 ppm).

    • Azetidine Carbons: Signals in the aliphatic region (40-60 ppm).

  • FT-IR Spectroscopy:

    • O-H Stretch: A very broad absorption from 2500-3300 cm⁻¹ characteristic of a hydrogen-bonded carboxylic acid.[11]

    • N-H Stretch: A moderate peak around 3300 cm⁻¹ for the indole N-H.

    • C=O Stretch: A strong, sharp absorption for the amide carbonyl around 1630-1660 cm⁻¹, and another for the carboxylic acid carbonyl around 1700-1730 cm⁻¹.[10]

  • Mass Spectrometry (LC-MS):

    • Expected [M+H]⁺: 245.09

    • Expected [M-H]⁻: 243.07

Stability, Storage, and Safety

  • Stability: The compound is expected to be stable under normal laboratory conditions. As a carboxylic acid, it may be sensitive to strong bases. The indole ring can be sensitive to strong oxidizing agents.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place (2-8°C is recommended for long-term storage).

  • Safety & Handling: Based on the hazards of its precursors, this compound should be handled with care.[5][12]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]

    • Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or fume hood.

    • In case of contact, wash affected areas thoroughly with water.[14]

Conclusion

1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid is a compound of high interest for medicinal chemistry, yet it remains poorly characterized in accessible literature. This guide provides a robust, scientifically-grounded framework for its synthesis and analysis. By leveraging established protocols for amide coupling and providing clear, actionable steps for characterization, this document empowers researchers to confidently produce and validate this molecule, paving the way for its evaluation as a novel building block in drug discovery and development.

References

  • MedChemExpress. (2024). Azetidine-3-carboxylic acid Safety Data Sheet.

  • Pi Chemicals. (n.d.). Material Safety Data Sheet - (S)-N-Boc-azetidine carboxylic acid.

  • Fisher Scientific. (2025). Indole-3-carboxylic acid Safety Data Sheet.

  • Tokyo Chemical Industry. (2025). Azetidine-3-carboxylic Acid Safety Data Sheet.

  • Tokyo Chemical Industry. (2025). 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]azetidine-3-carboxylic Acid Safety Data Sheet.

  • Cayman Chemical. (n.d.). Indole-3-carboxylic acid Product Information.

  • Sigma-Aldrich. (n.d.). 1-Cbz-azetidine-3-carboxylic acid.

  • PubChem. (2025). 1-Boc-Azetidine-3-carboxylic acid.

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications.

  • Baumann, M., & Baxendale, I. R. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein Journal of Organic Chemistry, 13, 2576–2584.

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.

  • TCI Chemicals. (n.d.). Azetidine-3-carboxylic Acid.

  • ChemicalBook. (n.d.). Azetidine-3-carboxylic acid p-tolylamide CAS#: 1515847-14-9.

  • Pharmaffiliates. (n.d.). 1H-Indole-3-carboxylic acid.

  • Puccetti, M., et al. (2025). Enteric delivery of indole-3-carboxylic acid unlocks therapeutic potential of postbiotic metabolite cascade. International Journal of Pharmaceutics, 126158.

  • MilliporeSigma. (n.d.). 1-Fmoc-azetidine-3-carboxylic acid.

  • RSC Publishing. (2025). Divergent coupling of carboxylic acids with N–H spiro-oxindole azetidines. Organic Chemistry Frontiers.

  • BLD Pharm. (n.d.). 1H-Indole-3-carboxylic acid.

  • ResearchGate. (n.d.). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid.

  • Cheméo. (n.d.). Chemical Properties of Azetidine.

  • Google Patents. (2004). WO2004035538A1 - Process for making azetidine-3-carboxylic acid.

  • Žukauskaitė, A., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(3), 541-558.

  • ResearchGate. (n.d.). ¹H NMR spectra of the amide derivatives [(I)–(VII)].

  • Walters, M., Ren, R., et al. (2021). Synthesis of Indole-3-Acetic Acid Derivatives and a Urea Carboxylic Acid Derivative by Propylphosphonic Anhydride (T3P). DigitalCommons@UNMC.

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid.

  • Greece, D. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research & Reviews: Journal of Medicinal & Organic Chemistry, 10(1).

  • Oregon State University. (n.d.). Spectroscopic Features of Carboxylic Acids.

  • MedChemExpress. (n.d.). Indole-3-carboxylic acid.

  • PubChem. (n.d.). 3-azetidinecarboxylic Acid.

  • MDPI. (2021). Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS. Molecules, 26(13), 4056.

  • LibreTexts Chemistry. (2025). Spectroscopy of Carboxylic Acids and Nitriles.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Solubilization of 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic Acid for In Vitro Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Chemical Rationale & Solubilization Strategy The compound 1-(1H-indol-3-ylcar...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Chemical Rationale & Solubilization Strategy

The compound 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid presents a classic solubilization challenge in medicinal chemistry and in vitro pharmacology: it is a highly amphiphilic hybrid molecule.

The planar, lipophilic indole core drives strong intermolecular π−π stacking and high crystal lattice energy, making direct dissolution in aqueous buffers highly inefficient and prone to micro-precipitation. Conversely, the azetidine-3-carboxylic acid moiety contributes a distinct topological polar surface area[1] and features an ionizable carboxyl group (pKa ~3.5) that exists primarily as a water-soluble anion at physiological pH (7.4).

To bridge this solubility gap, a two-phase solvent system is mandatory. As observed with closely related structural analogs like 2[2] and 3[3], direct addition to aqueous buffers yields maximum solubilities of merely ~0.1 mg/mL, whereas initial dissolution in organic solvents achieves concentrations up to 30 mg/mL. Therefore, this protocol utilizes anhydrous Dimethyl Sulfoxide (DMSO) to fully solvate the hydrophobic core and disrupt the crystal lattice, followed by a controlled, dropwise dilution into pre-warmed, pH-buffered culture media to stabilize the carboxylate anion.

Physicochemical Profiling

Understanding the physical parameters of the compound is the first step in establishing a self-validating experimental design.

ParameterValue / CharacteristicMechanistic Implication
Molecular Formula C₁₃H₁₂N₂O₃Determines mass-to-molarity conversions (MW ≈ 244.25 g/mol ).
Indole Moiety Highly lipophilic, planarDrives poor aqueous solubility; necessitates an organic co-solvent (DMSO) to disrupt π−π stacking interactions.
Azetidine-3-carboxylic acid Polar, ionizable (pKa ~3.5)Deprotonates at pH 7.4, forming a water-soluble carboxylate anion that aids secondary aqueous dilution[1].
Primary Solvent Anhydrous DMSO (≥99.9%)Solvates both the hydrophobic core and polar functional groups simultaneously without premature hydrolysis.
Max Assay Concentration ≤ 0.1% v/v DMSOPrevents solvent-induced cytotoxicity and off-target transcriptomic changes in sensitive cell lines.

Solubilization & Assay Workflow

G Powder 1. Dry Powder 1-(1H-indol-3-ylcarbonyl) azetidine-3-carboxylic acid DMSO 2. Master Stock (10 mM in Anhydrous DMSO) Powder->DMSO Add Anhydrous DMSO Vortex & Sonicate Aliquots 3. Cryo-Storage (Aliquots at -80°C) DMSO->Aliquots Prevent Freeze-Thaw Dilution 4. Working Solution (Intermediate DMSO Dilution) Aliquots->Dilution Thaw at RT Media 5. Cell Culture Media (≤0.1% DMSO, Pre-warmed) Dilution->Media Dropwise Addition Rapid Swirling Assay 6. In Vitro Assay (Self-Validated QC) Media->Assay Phase-Contrast QC Apply to Cells

Figure 1: Two-phase solubilization workflow for amphiphilic indole-azetidine derivatives.

Step-by-Step Methodology

Phase 1: Master Stock Formulation (10 mM)
  • Equilibration: Allow the lyophilized powder to equilibrate to room temperature (RT) in a desiccator for 30 minutes before opening the vial.

    • Causality: Prevents ambient moisture condensation on the hygroscopic powder. Moisture introduces water into the primary stock, which drastically reduces the solubility limit of the indole moiety and causes invisible micro-suspensions.

  • Weighing: Weigh the required mass using a calibrated analytical balance (e.g., 2.44 mg for 1 mL of 10 mM stock).

  • Solvent Addition: Add the calculated volume of ≥99.9% anhydrous DMSO .

  • Agitation: Vortex vigorously for 60 seconds. If visual particulates remain, sonicate the vial in a room-temperature water bath for 5–10 minutes.

    • Causality: Sonication provides the mechanical energy required to overcome the crystal lattice energy of the solid state, ensuring complete molecular dispersion.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20 µL) and store at -80°C.

    • Causality: Repeated freeze-thaw cycles degrade the compound and cause irreversible concentration gradients within the solvent.

Phase 2: Intermediate Dilution & Media Preparation
  • Thawing: Thaw a single aliquot at room temperature. Do not use heat blocks, as localized thermal stress can degrade the azetidine ring.

  • Intermediate Dilution: Prepare an intermediate working stock (e.g., 1 mM) by diluting the 10 mM master stock 1:10 in fresh DMSO.

  • Media Pre-warming (Critical Step): Pre-warm the complete cell culture media (containing serum and buffers) to 37°C.

    • Causality: Injecting a DMSO solution into cold (4°C) media causes an immediate drop in solvent capacity, forcing the hydrophobic indole core to precipitate ("crash out") before the carboxylate group can interact with the aqueous buffer.

  • Aqueous Integration: Add the intermediate stock dropwise to the pre-warmed media while continuously vortexing or swirling, achieving the final desired concentration (e.g., 1 µM compound in 0.1% DMSO). As noted by authoritative guidelines for indole-derivatives, these aqueous dilutions should be prepared fresh and not stored for more than one day[3].

Self-Validating Quality Control

To ensure trustworthiness and scientific integrity, every assay utilizing this compound must be treated as a self-validating system. Do not assume the compound is in solution simply because the media appears clear to the naked eye.

  • Vehicle Control Parity: Always prepare a parallel media control containing the exact same final percentage of DMSO (e.g., 0.1%). This isolates the biological effect of the compound from solvent-induced stress.

  • Optical Validation: Before applying the dosed media to your cell cultures, examine 100 µL of the solution in a clear-bottom plate under an inverted phase-contrast microscope at 20X or 40X magnification. Look for highly refractive micro-crystals or needle-like structures. If crystals are present, the compound has crashed out, and the effective molarity is unknown.

  • Dynamic Light Scattering (DLS): For critical high-throughput screening (HTS) assays or IC50 determinations, run a DLS scan on the final dosed media to confirm the absence of colloidal aggregates. True solutions will show no scattering peaks above the baseline protein (serum) noise.

References

  • Title: 1-Boc-Azetidine-3-carboxylic acid | C9H15NO4 | CID 2755981 - PubChem Source: nih.gov URL: [Link]

Sources

Application

Application Note: A Robust HPLC Method for the Analysis of 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid

Introduction 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid is a molecule of significant interest in pharmaceutical research, combining the biologically relevant indole nucleus with a strained azetidine ring bearin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid is a molecule of significant interest in pharmaceutical research, combining the biologically relevant indole nucleus with a strained azetidine ring bearing a carboxylic acid. The indole moiety is a common pharmacophore in numerous therapeutic agents, while the azetidine ring serves as a rigid scaffold to orient substituents in a defined three-dimensional space.[1] The carboxylic acid group provides a handle for further chemical modification and influences the molecule's physicochemical properties, including solubility and potential for ionic interactions.

The development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method is paramount for the accurate quantification of this compound in various contexts, including reaction monitoring, purity assessment of synthetic batches, and stability studies. This application note provides a comprehensive guide to developing a reversed-phase HPLC (RP-HPLC) method for 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid, detailing the strategic approach, experimental protocols, and validation considerations.

Physicochemical Properties and Chromatographic Considerations

A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties.

  • Structure: The molecule comprises three key functional groups: an indole ring, an amide linkage, and an azetidine-3-carboxylic acid.

  • UV Absorbance: The indole chromophore is the primary determinant of the molecule's UV absorbance. Indole and its derivatives typically exhibit strong absorbance in the UV region, with characteristic maxima around 220 nm and 280 nm.[2][3] The absorption spectrum can be sensitive to the solvent environment.[4]

  • Acidity (pKa): The carboxylic acid moiety is the most acidic functional group, with an estimated pKa in the range of 3-5.[5] The indole N-H is very weakly acidic (pKa ~17). The azetidine nitrogen is basic, but its basicity is significantly reduced by the adjacent electron-withdrawing carbonyl group of the amide.

  • Polarity and Hydrophobicity: The presence of the polar carboxylic acid and amide groups, along with the relatively nonpolar indole ring, gives the molecule an intermediate polarity. This makes it an ideal candidate for reversed-phase chromatography.

  • Stability: The four-membered azetidine ring is strained and can be susceptible to ring-opening under harsh acidic or basic conditions, especially at elevated temperatures.[6][7] This is a critical consideration for mobile phase selection and sample handling.

Based on these properties, a reversed-phase HPLC method using a C18 stationary phase is the logical starting point. The mobile phase will require careful pH control to ensure consistent ionization of the carboxylic acid group and achieve good peak shape.

Method Development Strategy

The development of a robust HPLC method is a systematic process involving the optimization of several key parameters.

Column Selection

A C18 column is the workhorse of reversed-phase chromatography and is a suitable initial choice due to the molecule's moderate hydrophobicity. A standard dimension column (e.g., 4.6 x 150 mm, 5 µm particle size) provides a good balance of efficiency and backpressure. For higher throughput, a shorter column with smaller particles can be considered.

Mobile Phase Selection and Optimization

The mobile phase composition is the most powerful tool for controlling retention and selectivity in RP-HPLC.[8]

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient elution, starting with a lower percentage of organic modifier and increasing it over time, is recommended to elute the analyte with a good peak shape and to clean the column of any more strongly retained impurities.

  • Aqueous Phase and pH Control: The pH of the mobile phase is critical for controlling the retention and peak shape of ionizable compounds like 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid.[9] To ensure the carboxylic acid is in a single, non-ionized form, the mobile phase pH should be adjusted to at least 1.5-2 pH units below its pKa.[5] An acidic mobile phase, such as one containing 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), is a good starting point.[10][11] This will suppress the ionization of the carboxylic acid, leading to increased retention and improved peak symmetry by minimizing secondary interactions with the silica support.[12]

Detection Wavelength

Based on the UV absorbance profile of the indole moiety, a detection wavelength of 280 nm is a good starting point, as it often provides good sensitivity and selectivity.[11] A photodiode array (PDA) detector is highly recommended during method development to assess peak purity and to determine the optimal detection wavelength.

Column Temperature

Maintaining a constant column temperature, typically slightly above ambient (e.g., 30-40 °C), is important for ensuring reproducible retention times.[13] Elevated temperatures can also reduce mobile phase viscosity, leading to lower backpressure and potentially improved peak efficiency. However, the stability of the azetidine ring at higher temperatures should be considered.[14]

Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions

Materials:

  • 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (or Trifluoroacetic acid)

  • Volumetric flasks and pipettes

  • 0.22 µm or 0.45 µm syringe filters

Procedure:

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in a small amount of methanol or acetonitrile and then dilute to the mark with the same solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Sample Preparation: Dissolve the sample containing 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid in a suitable solvent (preferably the initial mobile phase) to achieve a concentration within the range of the working standards.

  • Filtration: Filter all standard and sample solutions through a 0.22 µm or 0.45 µm syringe filter into HPLC vials to remove any particulate matter that could block the column.[15][16]

Protocol 2: Initial HPLC Method Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 15 minutes
Hold at 95% B for 5 minutes
Return to 5% B in 1 minute
Equilibrate at 5% B for 4 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm

Method Optimization and Troubleshooting

The initial HPLC conditions should provide a good starting point for the separation. Further optimization may be necessary to improve resolution, peak shape, or run time.

ParameterObservationSuggested ActionRationale
Retention Time Too shortDecrease the initial percentage of organic modifier (B).Increasing the aqueous content of the mobile phase will increase the retention of the moderately nonpolar analyte.[17]
Too longIncrease the initial percentage of organic modifier (B).A higher proportion of organic solvent will decrease the retention time.
Peak Shape TailingEnsure mobile phase pH is sufficiently low. Consider a different C18 column with better end-capping.Peak tailing for acidic compounds can be caused by interactions with residual silanol groups on the silica surface.[18][19] A lower pH suppresses the ionization of both the analyte and the silanols.
FrontingReduce the sample concentration or injection volume. Ensure the sample is dissolved in the initial mobile phase.Peak fronting is often a sign of column overload or injecting a sample in a solvent that is much stronger than the mobile phase.[15]
SplittingCheck for column blockage or collapse. Ensure complete dissolution of the sample.A partially blocked frit or a void at the head of the column can cause peak splitting.[20]
Resolution InsufficientDecrease the gradient slope (i.e., increase the gradient time).A shallower gradient will improve the separation of closely eluting peaks.
Workflow for HPLC Method Development

HPLC_Method_Development cluster_0 Phase 1: Initial Method Setup cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Define Analyte Properties (UV, pKa, Polarity) B Select Column (e.g., C18) A->B C Choose Mobile Phase (ACN/Water, pH Modifier) B->C D Set Initial Conditions (Gradient, Flow Rate, Temp) C->D E Inject Standard & Evaluate (Retention, Peak Shape, Resolution) D->E F Optimize Gradient Slope E->F G Adjust Mobile Phase pH E->G H Fine-tune Flow Rate & Temperature F->H G->H I Perform System Suitability H->I J Validate according to ICH Q2(R2) (Specificity, Linearity, Accuracy, Precision) I->J

Caption: A systematic workflow for the development and validation of an HPLC method.

Method Validation Guidelines

Once the HPLC method is optimized, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[21][22][23]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a placebo and spiked samples, and by assessing peak purity using a PDA detector.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards over a specified range (e.g., 50-150% of the expected sample concentration). The correlation coefficient (r²) of the calibration curve should be close to 1.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration (e.g., a spiked placebo) and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[24][25]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. Typical variations include changes in mobile phase pH (± 0.2 units), column temperature (± 5 °C), and flow rate (± 10%).

Troubleshooting Common HPLC Issues

HPLC_Troubleshooting start Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? start->retention_time pressure Pressure Fluctuation? start->pressure tailing Tailing peak_shape->tailing fronting Fronting peak_shape->fronting splitting Splitting peak_shape->splitting rt_check Check Mobile Phase Prep Verify Column Temperature Check for Leaks retention_time->rt_check Yes pressure_check Check for Blockages (Frits, Tubing) Check for Leaks Degas Mobile Phase pressure->pressure_check Yes tailing_sol Check Mobile Phase pH Improve Column End-capping tailing->tailing_sol fronting_sol Reduce Sample Load Match Sample Solvent to Mobile Phase fronting->fronting_sol splitting_sol Check for Column Void Ensure Sample Dissolution splitting->splitting_sol

Caption: A decision tree for troubleshooting common HPLC problems.

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust reversed-phase HPLC method for the analysis of 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid. By systematically optimizing the column chemistry, mobile phase composition, and other chromatographic parameters, a reliable and accurate method can be established. Adherence to ICH guidelines during method validation will ensure that the method is suitable for its intended use in a regulated environment.

References

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI News.
  • Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com.
  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide. Maxi Scientific.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • SIELC Technologies. HPLC Separation of Carboxylic Acids. SIELC Technologies.
  • Journal of Liquid Chromatography. (2006, December 6). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Taylor & Francis Online.
  • BenchChem.
  • Chemical Engineering Transactions. (2022, March 17).
  • Journal of Agricultural and Food Chemistry. High-performance liquid chromatographic separation of carboxylic acids with anion-exchange and reverse-phase columns.
  • SIELC Technologies. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • PMC. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • LCGC International. (2013, November 1).
  • ResearchGate. Response characteristics of indole compound standards using HPLC.
  • BenchChem. "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution. BenchChem.
  • BenchChem. Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds. BenchChem.
  • Waters Corporation.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • ResearchGate. (PDF) A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
  • Pharmaguideline. (2024, December 11).
  • Veeprho. (2025, February 1).
  • MICROSOLV - MTC USA. (2026, February 15).
  • RSC Publishing. The first UV absorption band for indole is not due to two simultaneous orthogonal electronic transitions differing in dipole moment.
  • The Journal of Chemical Physics. (2021, February 10). Modeling solvation effects on absorption and fluorescence spectra of indole in aqueous solution. AIP Publishing.
  • Journal of the American Chemical Society. Theoretical Study of the Absorption and Emission Spectra of Indole in the Gas Phase and in a Solvent.
  • AMSbiopharma. (2025, July 22).
  • ResearchGate. (A)
  • UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions.
  • YouTube. (2025, July 2). Understanding ICH Q2(R2)
  • Food and Drug Administration. Q2(R2)
  • PMC. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. NIH.
  • Semantic Scholar. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids.
  • PubChem. (2025, April 14). 3-azetidinecarboxylic Acid. NIH.
  • BenchChem. How to prevent the ring-opening of azetidines during subsequent reactions. BenchChem.
  • ResearchGate. Stability of different azetidine esters.
  • Organic & Biomolecular Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing.
  • Research & Reviews: Journal of Medicinal & Organic Chemistry. (2023, March 31).
  • Fisher Scientific. (2023, September 29).
  • ChemicalBook. Azetidine-3-carboxylic acid p-tolylamide CAS#: 1515847-14-9.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid

Welcome to the Technical Support Center. This guide provides an in-depth, self-validating framework for troubleshooting the synthesis of 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides an in-depth, self-validating framework for troubleshooting the synthesis of 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid. Due to the electron-rich nature of the indole ring and the zwitterionic properties of azetidine-3-carboxylic acid, standard amide coupling protocols often result in low yields or complex mixtures [2]. This guide addresses the root causes of these inefficiencies and provides an optimized methodology tailored for researchers, scientists, and drug development professionals.

Visualizing the Synthetic Strategy

Workflow A Indole-3-carboxylic acid (Starting Material) C Activation (HATU / DIPEA) A->C B Methyl azetidine-3-carboxylate (Protected Amine) B->C D Amide Coupling (Intermediate Ester) C->D E Saponification (LiOH, THF/H2O) D->E F 1-(1H-indol-3-ylcarbonyl) azetidine-3-carboxylic acid E->F

Figure 1: Two-step synthetic workflow for 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid.

Troubleshooting & FAQs

Q1: Why is my amide coupling yield consistently low (<30%) when using standard EDC/HOBt or HATU? A1: The primary issue is the poor electrophilicity of the activated indole-3-carboxylic acid. The lone pair on the indole nitrogen (N1) delocalizes into the aromatic system, significantly increasing electron density at the C3 position and the adjacent carbonyl carbon. This makes the activated ester less susceptible to nucleophilic attack by the secondary amine of the azetidine ring. Furthermore, azetidine is sterically hindered compared to primary amines. Solution: You must use a highly reactive coupling system and carefully control the stoichiometry. Research has shown that using EDC (1.0 eq) with DMAP (1.0 eq) and a catalytic amount of HOBt (0.1 eq) significantly improves yields for unreactive carboxylic acids and electron-deficient or sterically hindered amines [1]. DMAP acts as a potent acyl transfer agent, forming a highly reactive acylpyridinium intermediate that overcomes the steric and electronic barriers of the azetidine nucleophile.

Q2: Should I use free azetidine-3-carboxylic acid or an ester-protected derivative? A2: You must use an ester-protected derivative (e.g., methyl azetidine-3-carboxylate hydrochloride). Free azetidine-3-carboxylic acid exists as a highly polar zwitterion, rendering it practically insoluble in standard organic coupling solvents (DCM, DMF, THF). Attempting a direct coupling leads to heterogeneous mixtures, stalled reactions, and unreacted starting materials. Solution: Couple the indole-3-carboxylic acid with an azetidine-3-carboxylate ester, followed by a mild saponification (e.g., LiOH in THF/H2O) to reveal the final carboxylic acid. This two-step approach is standard practice for assembling multisubstituted indole-3-carboxylic acid derivatives [3].

Q3: I am observing significant N-acylation byproducts. How do I prevent this? A3: The indole N1 position can compete with the desired C3 carbonyl during activation, leading to N-acylated or oligomeric byproducts [2]. Solution: The sequence of reagent addition is critical. Pre-activate the indole-3-carboxylic acid with the coupling reagent and base at 0 °C for 15-30 minutes before adding the azetidine derivative. This ensures complete formation of the active ester (e.g., OAt ester when using HATU) and minimizes off-target reactivity.

Data Presentation: Comparative Analysis of Coupling Reagents
Coupling SystemBaseSolventExpected YieldKey Advantages / Disadvantages
EDC / HOBt / DMAP DIPEAMeCN / DCM75 - 85%Advantage: DMAP accelerates acyl transfer, ideal for hindered amines [1].
HATU DIPEADMF65 - 80%Advantage: Fast activation. Disadvantage: Can form guanidinium byproducts if amine is added too early.
T3P (Propylphosphonic anhydride)Et3NEtOAc / DMF50 - 60%Advantage: Very low epimerization, easy water-soluble byproducts. Disadvantage: Slower reaction rate for secondary cyclic amines.
Mechanistic Pathway

Mechanism N1 Indole-3-carboxylic acid N2 Deprotonation (DIPEA) N1->N2 N3 Carboxylate Anion N2->N3 N4 HATU Addition N3->N4 N5 OAt Active Ester N4->N5 N6 Nucleophilic Attack (Azetidine derivative) N5->N6 N7 Target Amide N6->N7

Figure 2: Mechanistic pathway of indole-3-carboxylic acid activation and coupling via HATU.

Optimized Experimental Protocol

This protocol utilizes a self-validating system: TLC monitoring ensures complete activation before nucleophile addition, and controlled saponification prevents degradation of the indole core.

Step 1: Amide Coupling (Synthesis of Methyl 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylate)
  • Activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve Indole-3-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv, 30 mmol) and cool the mixture to 0 °C using an ice bath.

  • Coupling Reagent Addition: Add HATU (1.2 equiv, 12 mmol) portion-wise. Stir at 0 °C for 30 minutes. Self-Validation Check: A color change to pale yellow indicates the formation of the active OAt-ester.

  • Nucleophile Addition: In a separate vial, dissolve methyl azetidine-3-carboxylate hydrochloride (1.1 equiv, 11 mmol) in a minimal amount of DMF and add it dropwise to the activated mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via LC-MS or TLC (EtOAc:Hexane 1:1).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), water, and brine. Dry over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel chromatography.

Step 2: Saponification (Synthesis of 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid)
  • Hydrolysis: Dissolve the purified methyl ester from Step 1 in a 3:1:1 mixture of THF:MeOH:H2O (0.1 M).

  • Base Addition: Add LiOH monohydrate (2.0 equiv) at 0 °C. Stir at room temperature for 4-6 hours.

  • Workup: Concentrate under reduced pressure to remove organic solvents. Dilute the aqueous layer with water and wash once with Et2O to remove organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH ~3 using 1M HCl. The desired product will precipitate.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to afford the pure 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid.

References
  • Ghosh, A.K., Shahabi, D. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." Tetrahedron Letters, 2021. URL:[Link]

  • Zhang, T., et al. "Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy." The Journal of Organic Chemistry, 2025. URL:[Link]

Optimization

Technical Support Center: Stabilizing 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic Acid in Solution

Welcome to the technical support guide for 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound in solution. Ensuring the stability of your molecule is paramount for obtaining reproducible and reliable experimental results. This guide moves from high-level FAQs to detailed troubleshooting protocols, explaining the chemical causality behind each recommendation.

Understanding the Instability: A Molecule's Vulnerabilities

The structure of 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid contains three key moieties prone to degradation: the electron-rich indole ring , a strained azetidine ring , and a susceptible amide linker . Understanding these vulnerabilities is the first step toward preventing degradation.

The primary degradation pathways include:

  • Oxidation: The indole ring is highly susceptible to oxidation by atmospheric oxygen, a process often accelerated by light (photodegradation) or trace metal ions. This is a common cause of the color changes often observed in solutions of indole-containing compounds.[1][2]

  • Hydrolysis: The amide bond linking the indole and azetidine moieties can be cleaved by water under both acidic and basic conditions, breaking the molecule into its constituent parts: indole-3-carboxylic acid and azetidine-3-carboxylic acid.[3][4]

  • Ring-Opening: The inherent ring strain of the four-membered azetidine ring makes it vulnerable to nucleophilic attack and ring-opening, particularly under acidic conditions which protonate the ring nitrogen and further increase strain.[5][6][7]

  • Photodegradation: Exposure to UV or even ambient laboratory light can provide the energy to initiate degradation, particularly of the indole ring, leading to complex mixtures of byproducts.[8][9]

G cluster_molecule 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid cluster_pathways Primary Degradation Pathways mol Indole Ring Amide Bond Azetidine Ring Carboxylic Acid oxidation Oxidation mol:f0->oxidation O₂, light, metal ions hydrolysis Hydrolysis mol:f1->hydrolysis H₂O, H⁺, OH⁻ ring_opening Ring-Opening mol:f2->ring_opening H⁺, Nucleophiles photodegradation Photodegradation mol:f0->photodegradation UV/Visible Light

Figure 1. Key structural vulnerabilities and associated degradation pathways.
Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the handling of this compound.

Q1: My solution of the compound is turning yellow/pink. What is happening and is it still usable? A1: A color change to yellow, pink, or reddish-brown is a classic indicator of indole ring oxidation.[1] This means a portion of your compound has degraded. The usability depends on the tolerance of your assay for these impurities and the extent of degradation. For sensitive quantitative experiments, a freshly prepared solution from a properly stored stock is strongly recommended.

Q2: What is the best solvent for preparing a long-term stock solution? A2: The recommended solvent is anhydrous dimethyl sulfoxide (DMSO) . DMSO is aprotic and can solubilize a wide range of compounds. Using an anhydrous grade is critical to minimize water-driven hydrolysis. For maximum stability, the stock solution should be stored at -80°C under an inert atmosphere (argon or nitrogen).[1]

Q3: How should I prepare my aqueous buffer to maximize the compound's stability during an experiment? A3: Several factors are crucial:

  • pH: Aim for a slightly acidic to neutral pH range (pH 6.0-7.0). Strongly acidic conditions (pH < 4) can accelerate azetidine ring-opening and amide hydrolysis, while strongly basic conditions (pH > 8) promote amide hydrolysis and can deprotonate the indole nitrogen, increasing susceptibility to oxidation.[1][4]

  • Oxygen: Degas your buffer before use by sparging with an inert gas like argon or nitrogen for 15-30 minutes. This removes dissolved oxygen, the primary culprit in indole oxidation.

  • Light: Protect your solution from light at all times by using amber vials or wrapping containers in aluminum foil.[1]

Q4: I'm having trouble dissolving the compound. Can I heat the solution? A4: Gentle warming (e.g., to 37°C) can be attempted, but prolonged exposure to elevated temperatures is not recommended. Heat can provide the activation energy for all major degradation pathways, especially hydrolysis.[1] It is preferable to use sonication in a room temperature water bath to aid dissolution. If solubility remains an issue, reconsider your choice of solvent or the concentration.

Q5: My experimental results are inconsistent, especially when I run experiments on different days. Why? A5: This is a common symptom of compound instability in the final experimental medium (e.g., cell culture media, assay buffer). The compound may be degrading over the course of your experiment. Prepare the final dilution of the compound immediately before adding it to your assay system, and minimize the time it sits in the aqueous buffer.[1]

In-Depth Troubleshooting Guides

This section provides structured solutions to specific experimental challenges.

Issue 1: Degradation Detected in Stock Solutions
  • Symptoms:

    • Visible color change in a DMSO stock solution stored at -20°C or 4°C.

    • Appearance of new peaks (especially earlier-eluting, more polar ones) in an HPLC or LC-MS analysis of the stock over time.

    • Decreased potency of the stock solution compared to when it was freshly made.

  • Root Cause Analysis & Solutions:

Potential Cause Scientific Explanation Recommended Solution & Protocol
Water Contamination Water acts as a nucleophile for the hydrolysis of the amide bond and can facilitate other degradation pathways. Standard DMSO is hygroscopic and readily absorbs atmospheric moisture.Use Anhydrous Solvent: Purchase high-quality, anhydrous DMSO (<0.01% water). Use a fresh, unopened bottle if possible. Proper Handling: Use syringes with needles to pierce the septum of the solvent bottle to prevent introducing moist air. Never leave the solvent bottle open to the air.
Oxygen Exposure Dissolved oxygen in the solvent is the primary oxidant for the indole ring. Repeated freeze-thaw cycles introduce more oxygen into the solution.Inert Atmosphere: Before sealing and freezing, gently bubble argon or nitrogen gas through the stock solution for 1-2 minutes to displace dissolved oxygen. Aliquot: Prepare single-use aliquots of your stock solution. This avoids repeated freeze-thaw cycles of the main stock, minimizing oxygen introduction and water condensation.[1]
Light Exposure Light, particularly in the UV spectrum, provides the energy to initiate photo-oxidative degradation of the indole moiety.[9][10]Use Light-Blocking Vials: Always store stock solutions in amber glass vials or cryotubes wrapped in aluminum foil. Store vials in a light-proof freezer box.
Improper Temperature Chemical reactions, including degradation, occur faster at higher temperatures. Storage at -20°C may not be sufficient to completely halt slow degradation over weeks or months.Ultra-Low Temperature Storage: For long-term storage ( >1 month), -80°C is the standard.[1] This temperature significantly reduces molecular motion and slows reaction kinetics to a near-standstill.
Issue 2: Rapid Loss of Activity in Aqueous Buffers / Media
  • Symptoms:

    • Biological activity is significantly lower than expected or diminishes over the time-course of the experiment (e.g., a 24-hour cell treatment).

    • Solution in the assay plate (e.g., PBS, cell culture medium) rapidly changes color.

  • Root Cause Analysis & Solutions:

G start Symptom: Loss of Activity in Aqueous Buffer check_ph Is buffer pH optimal (pH 6.0-7.0)? start->check_ph check_o2 Was buffer degassed? check_ph->check_o2 Yes sol_ph Action: Adjust buffer pH. Use a stable buffer like MES or HEPES. check_ph->sol_ph No check_light Is experiment protected from light? check_o2->check_light Yes sol_o2 Action: Degas buffer with N₂/Ar. Consider adding an antioxidant (e.g., Ascorbic Acid). check_o2->sol_o2 No sol_light Action: Wrap plates/tubes in foil. Work under low-light conditions. check_light->sol_light No end_node Stability Improved check_light->end_node Yes sol_ph->end_node sol_o2->end_node sol_light->end_node

Figure 2. Troubleshooting workflow for degradation in aqueous media.
  • pH-Mediated Hydrolysis:

    • Problem: Cell culture media, often buffered with bicarbonate, can have a pH of 7.4 or higher, which can accelerate amide bond hydrolysis. Conversely, some assay buffers may be acidic.

    • Solution: If possible, conduct short-term assays in a buffer system where the pH is maintained between 6.0 and 7.0. For longer experiments where this is not feasible, accept that some degradation may occur and ensure timing is consistent between experiments. Prepare final dilutions immediately before use.

  • Oxidation by Dissolved Oxygen:

    • Problem: Aqueous buffers equilibrated with air are saturated with oxygen (~8 mg/L), a potent oxidant for the indole ring.

    • Solution: Incorporate a compatible antioxidant. Ascorbic acid (Vitamin C) at a final concentration of 50-100 µM can be effective at scavenging free radicals and reactive oxygen species. Note: Always run a control with the antioxidant alone to ensure it does not interfere with your assay.

Protocols & Methodologies
Protocol 1: Preparation and Long-Term Storage of a Stock Solution

This protocol describes the best practice for preparing a stable, high-concentration stock solution.

  • Preparation: Work in an area with low ambient light. Weigh the desired amount of 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid into a new, sterile amber glass vial.

  • Solvent Addition: Using a sterile syringe, add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If needed, sonicate in a room-temperature water bath for 5-10 minutes until all solid is dissolved.

  • Inert Gas Purge: With a gentle stream of argon or nitrogen gas, purge the headspace of the vial for ~30 seconds and the solution itself for 1-2 minutes using a long needle. This displaces dissolved oxygen.

  • Aliquoting: Immediately, using a fresh sterile syringe, dispense the stock solution into single-use, light-blocking cryovials (e.g., 10-20 µL per vial).

  • Storage: Tightly cap the aliquots, wrap the cryobox in aluminum foil or place it in a light-proof bag, and store it at -80°C.

  • Quality Control: Analyze a freshly made aliquot via HPLC to establish a baseline (t=0) purity profile.

Protocol 2: Forced Degradation Study (Stress Testing)

This protocol helps identify potential degradation products and validates your analytical method's ability to detect them. A stability-indicating HPLC method is one that can resolve the parent peak from all major degradation peaks.[11]

  • Prepare Samples: Prepare several identical solutions of the compound at a known concentration (e.g., 0.1 mg/mL) in a neutral buffer (e.g., 20 mM phosphate buffer, pH 7.0).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 1M HCl to one sample to achieve a final concentration of 0.1M HCl.

    • Base Hydrolysis: Add 1M NaOH to another sample to achieve a final concentration of 0.1M NaOH.

    • Oxidation: Add 3% H₂O₂ to a third sample.

    • Thermal: Place a fourth sample in a 60°C oven.

    • Photolytic: Expose a fifth sample to direct, intense light (e.g., a photostability chamber or strong laboratory light).

    • Control: Keep one sample at room temperature, protected from light.

  • Incubation: Incubate all samples for a set period (e.g., 24 hours).

  • Analysis: At the end of the incubation, neutralize the acidic and basic samples. Analyze all samples, including the control, by HPLC-UV or LC-MS.

  • Evaluation: Compare the chromatograms. The loss of the parent peak and the appearance of new peaks in the stressed samples relative to the control will reveal the compound's liabilities and the primary degradation products. This confirms your HPLC method can "indicate" stability.

References
  • Allen, G. J., & Poenie, M. (1993). Photodegradation of indo-1 and its effect on apparent Ca2+ concentrations. PubMed. Retrieved from [Link]

  • Gherman, A., et al. (2011). Pathways of Electrochemical Oxidation of Indolic Compounds. SciSpace. Retrieved from [Link]

  • Bilska-Markowska, M., et al. (2019). Photoinduced oxidation of an indole derivative: 2-(1'H- indol-2'-yl)-[1][10]naphthyridine. Royal Society of Chemistry. Retrieved from [Link]

  • Zhu, D., et al. (2015). Enhanced Photoreduction of Nitro-aromatic Compounds by Hydrated Electrons Derived from Indole on Natural Montmorillonite. ACS Publications. Retrieved from [Link]

  • Arora, P. K., & Bae, H. (2014). Microbial Degradation of Indole and Its Derivatives. SciSpace. Retrieved from [Link]

  • Wang, J., et al. (2024). Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water. ResearchGate. Retrieved from [Link]

  • Zhang, T., et al. (2013). Degradation pathway of indole by electroFenton. ResearchGate. Retrieved from [Link]

  • National Toxicology Program. (2009). NTP Technical Report on the Toxicology Studies of Indole-3-carbinol. NCBI. Retrieved from [Link]

  • Mao, J., et al. (2017). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. Retrieved from [Link]

  • Van den Wyngaert, I., et al. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. Retrieved from [Link]

  • Goundry, W. R., et al. (2023). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. ACS Publications. Retrieved from [Link]

  • Van den Wyngaert, I., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed. Retrieved from [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Retrieved from [Link]

  • Hussain, S., et al. (2023). Development and Validation of Stability Indicating RP-HPLC Method and Characterization of Degradation Products of Anti-neoplastic Agent by LCMS-MS. Impactfactor.org. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals working with 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals working with 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid .

This molecule presents a unique physicochemical profile: it combines a highly hydrophobic, electron-rich indole-3-carbonyl moiety with a hydrophilic, conformationally restricted azetidine-3-carboxylic acid group. While the azetidine ring acts as an excellent bioisostere to improve metabolic stability compared to open-chain amides, the compound as a whole is subject to specific environmental and metabolic liabilities.

Below, we deconstruct the causality behind common experimental failures and provide self-validating protocols to ensure absolute data integrity.

Part 1: Troubleshooting & FAQs

Q1: My compound precipitates immediately upon dilution from the DMSO stock into my cell culture assay buffer. How do I prevent this? Causality: The azetidine-3-carboxylic acid moiety has a pKa of approximately 3.5–4.0. In pure water or weakly buffered acidic solutions, the carboxylic acid remains protonated. Without the solubilizing power of the carboxylate anion, the highly hydrophobic indole groups undergo rapid intermolecular stacking, leading to aggregation and precipitation. Resolution: Never dilute directly into unbuffered water or low-capacity buffers. Ensure your assay buffer is pre-equilibrated to pH 7.4 with a strong buffering agent (e.g., 50 mM HEPES or Phosphate). At pH 7.4, the carboxylic acid is fully deprotonated, maximizing aqueous solubility. Keep final DMSO concentrations 1.0%.

Q2: I am observing a 30–40% loss of compound concentration over 24 hours in a cell-free buffer assay. What is causing this degradation? Causality: Indole-3-carboxamides are highly susceptible to photolytic degradation. Exposure to ambient laboratory UV/Vis light induces photo-oxidation, generating oxindole or ring-cleaved benzoxazinone derivatives[1]. This process is oxygen-dependent and accelerates in aqueous or mixed aprotic solvent systems[2]. Resolution: Switch to amber vials for all stock solutions and assay incubations. Implement a foil-wrapped dark control to definitively isolate photolysis from spontaneous hydrolysis.

Q3: During Human Liver Microsome (HLM) stability assays, the compound clears rapidly ( T1/2​<15 min). Is the azetidine amide bond unstable? Causality: While azetidine rings possess inherent ring strain, the amide bond linking it to the indole is generally stable to spontaneous hydrolysis under physiological conditions. The rapid clearance is almost exclusively driven by Phase I Cytochrome P450 (CYP) metabolism. The electron-rich indole ring undergoes rapid mono- and di-hydroxylation[3]. The reactivity of the indole-3-carboxamide core is the rate-limiting step for in vitro clearance[4]. Resolution: Run a pathway deconvolution assay using an NADPH-free control (see Protocol 2 below) to isolate CYP450 oxidation from amidase-mediated hydrolysis.

Part 2: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. A protocol without internal controls cannot distinguish between compound instability and assay failure.

Protocol 1: pH-Dependent Solubility and Photostability Workflow

Objective: Establish the boundary conditions for handling the compound under ambient light and physiological pH. Self-Validating Mechanism: Parallel tracking of a dark control and a pH 4.0 control validates the specific environmental trigger for compound loss.

  • Stock Preparation: Prepare a 10 mM stock of 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid in 100% anhydrous DMSO. Store at -20°C in an amber vial.

  • Buffer Formulation:

    • Buffer A (Physiological): 50 mM HEPES, 150 mM NaCl, pH 7.4.

    • Buffer B (Acidic Control): 50 mM Sodium Acetate, 150 mM NaCl, pH 4.0.

  • Dilution & Incubation: Spike the DMSO stock into Buffer A and Buffer B to a final concentration of 10 μ M (0.1% DMSO).

  • Environmental Stressing:

    • Split the Buffer A sample into two clear glass vials. Wrap one vial entirely in aluminum foil (Dark Control).

    • Leave the second Buffer A vial and the Buffer B vial exposed to ambient laboratory light (Light Exposed).

  • Sampling & Analysis: Take 50 μ L aliquots at 0, 4, 12, and 24 hours. Quench with 100 μ L cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 min to pellet any precipitate (especially in Buffer B).

  • Readout: Analyze supernatants via LC-MS/MS. A drop in signal in Buffer B indicates precipitation; a drop in the Light Exposed Buffer A (but not the Dark Control) confirms photo-oxidation[2].

Protocol 2: Pathway-Deconvoluted Microsomal Stability Assay

Objective: Differentiate between CYP450-mediated indole oxidation and amidase-mediated azetidine cleavage. Self-Validating Mechanism: The inclusion of an NADPH-free control dictates whether degradation is oxidative (requires NADPH) or hydrolytic (NADPH-independent).

  • Master Mix Preparation: Prepare a 1 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Compound Addition: Add the compound to a final concentration of 1 μ M. Pre-incubate at 37°C for 5 minutes.

  • Deconvolution Split: Divide the master mix into two aliquots:

    • Aliquot 1 (Complete System): Add NADPH regenerating system (final concentration 1 mM).

    • Aliquot 2 (Hydrolysis Control): Add an equivalent volume of plain buffer (No NADPH).

  • Time-Course: Incubate at 37°C. Remove 50 μ L aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 μ L of ice-cold acetonitrile to precipitate proteins.

  • Interpretation: If the compound degrades rapidly in Aliquot 1 but remains stable in Aliquot 2, the primary liability is CYP-mediated indole hydroxylation[3]. If degradation occurs equally in both, amidase-mediated cleavage of the azetidine amide bond is the culprit.

Part 3: Quantitative Data Summary

The following table summarizes the expected stability profile of 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid based on its structural liabilities.

ConditionTimepointExpected Recovery (%)Primary Degradant / IssuePreventive Action
pH 7.4 Buffer (Dark) 24 Hours> 95%None (Highly Stable)Standard handling
pH 7.4 Buffer (Light) 24 Hours60 - 70%Oxindole / BenzoxazinoneUse amber vials / foil
pH 4.0 Buffer 1 Hour< 10% (in solution)Precipitation (Protonation)Maintain pH > 6.0
HLM (+ NADPH) 30 Minutes15 - 25%Mono/Di-hydroxylated IndoleStructural optimization (e.g., fluorination)
HLM (- NADPH) 60 Minutes> 90%Amide Hydrolysis (Minimal)N/A

Part 4: System Workflow Visualization

The following diagram maps the degradation pathways and logical troubleshooting steps for handling this compound.

G Start 1-(1H-indol-3-ylcarbonyl) azetidine-3-carboxylic acid Photo Photolytic Stress (UV/Vis Light) Start->Photo Light Exposure Metabolic Metabolic Stress (HLM / Plasma) Start->Metabolic In Vitro / In Vivo Physio Physiological Buffer (pH 7.4, 37°C) Start->Physio Standard Assay Acidic Acidic Formulation (pH < 4.0) Start->Acidic Stock Dilution Oxidation Photo-oxidation (Oxindole formation) Photo->Oxidation O2 dependent CYP CYP450 Oxidation (Indole Hydroxylation) Metabolic->CYP Phase I (NADPH) Amidase Amidase Cleavage (Azetidine ring release) Metabolic->Amidase Hydrolysis Stable Highly Stable (Deprotonated Carboxylate) Physio->Stable Soluble Precipitation Precipitation (Protonated Carboxylic Acid) Acidic->Precipitation Aggregation

Degradation pathways and stability outcomes for indole-3-carboxamide derivatives.

Part 5: References

  • Golec, B., et al. "Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines." The Journal of Physical Chemistry A (2015).

  • Presley, B. C., et al. "A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists." Pharmaceuticals (Basel) (2021).

  • Kijak, M., et al. "Photoinduced oxidation of an indole derivative: 2-(1'H-indol-2'-yl)-[1,5]naphthyridine." Photochemical & Photobiological Sciences (2019).

  • Chimalakonda, K. C., et al. "High-resolution mass spectrometric metabolite profiling of a novel synthetic designer drug, N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (STS-135) using cryopreserved human hepatocytes and assessment of metabolic stability with human liver microsomes." Analytical and Bioanalytical Chemistry (2014).

Sources

Optimization

Technical Support Center: HPLC Optimization for 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid

Welcome to the Technical Support Center. For researchers and drug development professionals, optimizing the High-Performance Liquid Chromatography (HPLC) conditions for complex synthetic intermediates requires a deep und...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. For researchers and drug development professionals, optimizing the High-Performance Liquid Chromatography (HPLC) conditions for complex synthetic intermediates requires a deep understanding of their physicochemical properties. This guide provides authoritative, field-proven methodologies to resolve common chromatographic anomalies associated with 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid.

Mechanistic Overview: Understanding Your Analyte

1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid is a bifunctional molecule characterized by a hydrophobic indole ring and a polar azetidine-3-carboxylic acid moiety. This structural duality dictates its behavior on a reversed-phase (RP) stationary phase:

  • Ionization Dynamics: The carboxylic acid group has a pKa of approximately 3.5 to 4.5. When the mobile phase pH approaches this pKa, the molecule exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states. Because the ionized form is significantly more polar, it interacts primarily via ion-dipole forces with the mobile phase, resulting in poor retention on nonpolar hydrocarbon stationary phases[1]. Consequently, minor fluctuations in pH can cause drastic shifts in retention time[2].

  • Secondary Silanol Interactions: The indole nitrogen possesses a lone pair that can interact with residual, unreacted acidic silanol groups (-SiOH) on the silica support of the HPLC column. This secondary ion-exchange or hydrogen-bonding interaction is a primary driver of peak tailing in indole derivatives[3][4].

Troubleshooting FAQs

Q1: Why is the retention time of my compound shifting unpredictably between consecutive runs? A1: Retention time instability for carboxylic acids is almost always a symptom of inadequate pH control or insufficient buffer capacity. If your mobile phase pH is near the pKa of the azetidine-3-carboxylic acid group, slight variations in solvent mixing will shift the ionization equilibrium, altering the compound's hydrophobicity[1][5]. Corrective Action: Adjust the mobile phase pH to be at least 1.5 to 2.0 units below the pKa (e.g., pH 2.0 - 2.5). Use a strong acidic modifier like 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid. Additionally, ensure your column oven is active and stable (±0.1 °C), as temperature fluctuations directly impact chemical potential and retention time precision[6].

Q2: I am observing severe peak tailing (Asymmetry factor > 1.5). How can I improve peak shape? A2: Peak tailing for this compound is caused by the indole ring interacting with active silanol sites on the silica backbone of the column[3]. Corrective Action:

  • Stationary Phase Selection: Switch to a highly deactivated, "end-capped" C18 column. End-capping chemically blocks residual silanols, preventing secondary interactions[4].

  • Mobile Phase Optimization: Operating at a low pH (pH < 3.0) not only protonates the carboxylic acid for better retention but also protonates the acidic silanol groups on the stationary phase, neutralizing their charge and minimizing interactions with the indole moiety[3].

Q3: The compound is co-eluting with a structurally similar synthesis impurity. How do I increase resolution? A3: Co-elution of structurally similar impurities (e.g., unreacted indole-3-carboxylic acid or azetidine derivatives) requires tuning the chromatographic selectivity (α). Corrective Action: Flatten the gradient slope. Instead of a rapid 5-95% organic ramp, employ a shallow gradient (e.g., increasing organic modifier by 1-2% per minute) around the expected elution time. If resolution remains poor, change the organic modifier from Acetonitrile to Methanol to alter hydrogen-bonding selectivity, or utilize a Phenyl-Hexyl column which offers π-π interactions with the indole ring.

Experimental Protocols: Optimized RP-HPLC Methodology

This self-validating protocol is designed to ensure reproducible retention and sharp peak symmetry for 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): HPLC-grade water containing 0.1% v/v Formic Acid (pH ~2.7).

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile containing 0.1% v/v Formic Acid.

  • Note: Premixing isocratic mobile phases can further reduce retention time variations caused by pump proportioning errors[6].

Step 2: System Setup & Equilibration
  • Column: End-capped C18 (e.g., 4.6 x 150 mm, 3 µm or 5 µm particle size).

  • Column Temperature: 30 °C (Crucial for retention time precision).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (optimal for the indole chromophore).

  • Equilibrate the column with 5% Mobile Phase B for at least 10 column volumes until the baseline is stable.

Step 3: Sample Preparation & System Validation
  • Dissolve the standard/sample in the initial mobile phase conditions (5% Acetonitrile / 95% Water). Caution: Injecting the sample in 100% strong organic solvent (like DMSO or pure Acetonitrile) will cause peak distortion and early elution due to a localized solvent mismatch.

  • Filter through a 0.22 µm PTFE syringe filter.

  • Self-Validation Step: Perform a blank injection followed by a system suitability test (SST) using a known standard. The system is validated if the retention time relative standard deviation (RSD) is <1.0% across three replicate injections and the asymmetry factor (Tf) is between 0.9 and 1.2.

Step 4: Gradient Elution Profile
  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte at the column head)

  • 2.0 - 15.0 min: 5% to 60% B (Linear ramp for separation)

  • 15.0 - 17.0 min: 60% to 95% B (Column wash)

  • 17.0 - 22.0 min: 5% B (Re-equilibration)

Data Presentation: Summary of Optimized Parameters

ParameterOptimized ConditionMechanistic Rationale
Column End-capped C18 (4.6 x 150 mm, 5 µm)Prevents secondary silanol interactions with the indole NH.
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)Maintains azetidine-3-carboxylic acid in its protonated, hydrophobic state.
Mobile Phase B Acetonitrile + 0.1% Formic AcidProvides sufficient elution strength while maintaining acidic pH.
Flow Rate 1.0 mL/minOptimal linear velocity for standard 4.6 mm ID columns.
Column Temp. 30 °C ± 0.1 °CStabilizes chemical potential, ensuring run-to-run retention time precision.
Detection UV at 280 nmMaximizes sensitivity by targeting the indole chromophore absorption maximum.

Visualizations

Workflow Start Analyze Chromatogram CheckShape Is Peak Tailing Observed? Start->CheckShape CheckRT Is Retention Time Shifting? CheckShape->CheckRT No FixTailing 1. Lower pH to < 3.0 2. Use End-Capped Column CheckShape->FixTailing Yes FixRT 1. Increase Buffer to 25mM 2. Check Pump Proportioning CheckRT->FixRT Yes Optimal Proceed to Quantification CheckRT->Optimal No FixTailing->CheckRT FixRT->Optimal

Troubleshooting workflow for HPLC peak tailing and retention time shifts.

Mechanism LowPH LowPH RetHigh Longer Retention Time on C18 Column LowPH->RetHigh Strong RP Interaction HighPH HighPH RetLow Shorter Retention Time (Elutes near void volume) HighPH->RetLow Weak RP Interaction

Effect of mobile phase pH on the ionization and retention of the carboxylic acid moiety.

References

  • Title: A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid Source: nih.gov URL: [Link]

  • Title: Glen Report 20.21 - Phosphonoacetate (PACE) Oligonucleotides Source: glenresearch.com URL: [Link]

  • Title: New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids Source: universiteitleiden.nl URL: [Link]

  • Title: Precision in HPLC Source: researchgate.net URL: [Link]

  • Title: QSRR: Quantitative Structure-(Chromatographic) Retention Relationships Source: acs.org URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid versus Standard Indole Derivatives in Drug Discovery

This guide provides a comprehensive comparison between the novel, conformationally restricted indole derivative, 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid, and the broader class of standard, often more flexibl...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison between the novel, conformationally restricted indole derivative, 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid, and the broader class of standard, often more flexible, indole derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the structural nuances, physicochemical properties, and biological implications that differentiate these molecular classes. We will explore the rationale behind experimental design for their comparison, provide detailed protocols, and present data to support the principles discussed.

Introduction: The Indole Scaffold and the Quest for Specificity

The indole nucleus, a fusion of a benzene and a pyrrole ring, is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its structure is a cornerstone in numerous natural products, essential biomolecules like tryptophan and serotonin, and a vast array of approved pharmaceuticals, including the anti-inflammatory drug Indomethacin and the anti-cancer vinca alkaloids.[3][4][5] The indole ring's unique electronic properties and its ability to form key hydrogen bonds and π-stacking interactions make it a versatile pharmacophore for engaging a wide range of biological targets.[1][6]

Standard indole derivatives, such as indole-3-acetic acid or indole-3-carboxamides, typically feature flexible linkers at the C3 position. While this flexibility can be advantageous for initial hit discovery, it often comes with costs: promiscuous binding to off-target receptors and susceptibility to metabolic degradation, leading to poor pharmacokinetic profiles.

The central thesis of this guide is to explore a modern drug design strategy: the introduction of conformational rigidity. We will use 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid as our exemplar. This molecule replaces a flexible linker with a strained, four-membered azetidine ring. This single modification can profoundly alter a compound's properties, transforming a promiscuous scaffold into a highly specific and potent therapeutic candidate. This guide will dissect why and how this occurs, supported by experimental frameworks.

Comparison_Workflow cluster_0 Conceptual Framework cluster_1 Comparative Analysis cluster_2 Outcome A Standard Indole Derivatives (Flexible Scaffolds) C Physicochemical Profiling (LogP, pKa, Solubility, 3D Shape) A->C D In Vitro Biological Assays (Metabolic Stability, Target Affinity) A->D E Synthesis & Scalability (Route Complexity) A->E B 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid (Rigid Scaffold) B->C B->D B->E F Data-Driven Insights for Drug Development Strategy C->F D->F E->F

Caption: Workflow for the comparative analysis of flexible vs. rigid indole scaffolds.

Structural and Physicochemical Dissection

The fundamental difference between 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid and a standard analogue, like N-methyl-1H-indole-3-carboxamide, is the replacement of a simple chain with a rigid, three-dimensional ring system.

Structural_Comparison cluster_0 Key Structural Features Standard Standard Flexible Derivative (e.g., Indole-3-carboxamide) Rigid Rigidified Derivative (1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid) Indole Indole Core (Target Recognition) Linker Linker Moiety (Defines Spatial Geometry) Functional Functional Group (e.g., Carboxylic Acid for H-Bonding)

Caption: Highlighting the key structural difference: the linker moiety.

The azetidine ring is a four-membered, saturated heterocycle.[7] Its inclusion introduces several critical changes:

  • Conformational Lock: The strained ring dramatically reduces the number of accessible conformations. While a simple amide linker can rotate freely, the azetidine ring "locks" the carboxylic acid group in a specific spatial orientation relative to the indole core. This pre-organization can lead to a lower entropic penalty upon binding to a target, potentially increasing affinity.

  • Increased Three-Dimensionality (Fsp³): Drug discovery has seen a renewed focus on molecules with higher fractions of sp³-hybridized carbons, as they tend to have better solubility, metabolic stability, and selectivity. The azetidine ring increases the Fsp³ character compared to a flat, sp²-rich linker.

  • Metabolic Stability: The cyclic nature of the azetidine can shield adjacent bonds from metabolic enzymes like cytochrome P450s, which often target flexible alkyl chains.

  • Novel Vector Exploration: The rigid structure projects the carboxylic acid into a specific region of chemical space. This can enable interactions with a target protein that a flexible molecule might only achieve transiently, if at all.

Comparative Physicochemical Properties

The following table outlines the predicted and known physicochemical properties that are critical for a molecule's drug-like potential.

PropertyStandard Indole Derivative (e.g., Indole-3-carboxylic acid)1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acidRationale for Difference
Molecular Weight 175.17 g/mol 258.26 g/mol Addition of the azetidine ring increases mass.
Predicted cLogP ~1.9~1.5The introduction of the second nitrogen and carbonyl in the azetidine amide linkage can increase polarity, slightly lowering the LogP despite the increased carbon count.
Topological Polar Surface Area (TPSA) 63.3 Ų84.6 ŲThe amide bond of the azetidine linker adds significantly to the polar surface area.
Hydrogen Bond Donors 2 (indole N-H, acid O-H)2 (indole N-H, acid O-H)The core interaction points are conserved.
Hydrogen Bond Acceptors 2 (carbonyl O, acid O)4 (indole carbonyl O, azetidine N, acid O x2)The azetidine amide introduces an additional H-bond acceptor site.
Rotatable Bonds 22While the number is similar, the azetidine ring severely restricts the conformational space accessible by rotation.
Fsp³ 0.110.36The saturated azetidine ring significantly increases the three-dimensional character of the molecule.

Data for Indole-3-carboxylic acid is well-established.[8] Data for the azetidine derivative is estimated based on its structure and data from similar fragments like 1-Boc-azetidine-3-carboxylic acid.[9]

Biological Implications and Target Engagement

The structural and physicochemical differences translate directly into distinct biological profiles. Indole derivatives are known to target a vast array of proteins, including enzymes (e.g., COX, kinases, tyrosinase), G-protein coupled receptors, and nuclear receptors.[3][10][11][12]

The primary hypothesis is that the rigid azetidine scaffold enhances selectivity . A flexible molecule can contort itself to fit into the binding pockets of multiple, related proteins. In contrast, a rigid molecule like 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid is more like a "key" designed for a specific "lock." If the target's binding site has a complementary geometry, the binding affinity can be exceptionally high. If not, the molecule is sterically precluded from binding, thus avoiding off-target effects.

For instance, consider the inhibition of a kinase. The indole core might anchor in the adenine-binding region, while the terminal carboxylic acid interacts with a charged residue in the solvent-exposed region. The azetidine linker would precisely control the distance and angle of this interaction, a level of control unattainable with a simple, floppy chain.

Signaling_Pathway_Inhibition cluster_0 Example Kinase Cascade Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Phosphorylates Response Cell Proliferation & Survival TF->Response Drives Inhibitor Indole Derivative (Kinase Inhibitor) Inhibitor->KinaseA Binds to Active Site

Caption: General signaling pathway illustrating kinase inhibition by an indole derivative.

Experimental Protocols for Comparative Validation

To empirically test the hypotheses outlined above, a series of standardized, side-by-side experiments are required. The following protocols are designed to provide a robust comparison.

Protocol 1: In Vitro Metabolic Stability Assessment

Objective: To determine the rate at which the test compounds are metabolized by liver enzymes, providing a prediction of their hepatic clearance in vivo.

Rationale: We hypothesize that the rigid, cyclic azetidine structure will be less susceptible to Phase I metabolism by Cytochrome P450 enzymes compared to a flexible analogue. This experiment directly tests that hypothesis.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each test compound (Standard Indole Derivative and Azetidine Derivative) in DMSO.

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 100 mM NADPH stock solution in buffer. Keep on ice.

  • Incubation:

    • In a 96-well plate, add 198 µL of the HLM suspension to each well.

    • Pre-incubate the plate at 37°C for 5 minutes in a shaking water bath.

    • Initiate the reaction by adding 2 µL of the 10 mM compound stock to the appropriate wells, achieving a final substrate concentration of 100 µM. Mix immediately.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take a 25 µL aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to a new plate containing 75 µL of ice-cold acetonitrile with an internal standard (e.g., a structurally related but chromatographically distinct compound like Verapamil).

  • Sample Analysis:

    • Seal the quench plate, vortex, and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • A longer half-life indicates greater metabolic stability.

Protocol 2: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compounds for a specific target receptor.

Rationale: This assay will quantify the impact of conformational rigidity on target affinity. We will test the compounds against a known indole target, for example, a serotonin receptor subtype (e.g., 5-HT₂A), to see if the azetidine derivative shows higher affinity.

Methodology:

  • Reagent Preparation:

    • Prepare cell membranes expressing the target receptor (e.g., HEK293 cells overexpressing human 5-HT₂A). Resuspend in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Prepare a radioligand specific for the target (e.g., [³H]-Ketanserin for 5-HT₂A) at a concentration equal to its Kd value.

    • Prepare serial dilutions of the test compounds (Standard and Azetidine derivatives) in assay buffer, covering a wide concentration range (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Assay Procedure:

    • In a 96-well filter plate, combine:

      • 50 µL of radioligand.

      • 50 µL of test compound dilution (or buffer for total binding, or a saturating concentration of a known non-radioactive ligand for non-specific binding).

      • 100 µL of the cell membrane preparation.

    • Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Harvesting and Counting:

    • Rapidly filter the contents of the plate through the filter mat using a cell harvester, washing several times with ice-cold wash buffer to separate bound from free radioligand.

    • Allow the filter mat to dry.

    • Add scintillation cocktail to each well and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.

    • Use non-linear regression analysis (e.g., Prism software) to fit the curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • A lower Ki value indicates higher binding affinity.

Conclusion and Future Directions

The comparison between 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid and standard indole derivatives serves as a powerful case study in modern medicinal chemistry. By strategically introducing a rigid azetidine scaffold, chemists can imbue the privileged indole core with highly desirable drug-like properties that are often lacking in more flexible, first-generation compounds.

Key Takeaways:

  • Rigidity Enhances Specificity: Constraining the conformation of a molecule can significantly improve its selectivity for the intended biological target, reducing off-target effects.

  • Improved Physicochemical and PK Properties: The introduction of Fsp³ character via the azetidine ring can lead to better solubility and metabolic stability, crucial hurdles in drug development.

  • A Testable Design Strategy: The hypotheses presented here are not merely theoretical. The provided experimental protocols offer a clear and robust framework for any research team to validate the benefits of such a design strategy on their own targets of interest.

The development of molecules like 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid represents a logical and promising evolution in drug discovery. It demonstrates a shift from broad screening of flexible molecules to the rational design of precisely engineered compounds tailored for a specific biological purpose. Future work will undoubtedly expand this concept to other scaffolds and linker types, continuing the drive towards safer, more effective medicines.

References

  • Abdalkareem Jasim, S., & Saadoun, A. (2025). Indoles as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Applications in Diabetes and Cancer. Biological and Molecular Chemistry, 3(3), 239-252. 1

  • Al-maarif University College. (2025). Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Biological and Molecular Chemistry. 10

  • Zhang, Y., et al. (2024). Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. PMC. 11

  • Engineered Science Publisher. (2025). Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. 13

  • ResearchGate. (n.d.). Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11. 14

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). 12

  • PMC. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). 3

  • Creative Proteomics. (n.d.). Indole: Chemical Properties, Synthesis, Applications, and Analysis. 6

  • Heravi, M. M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. 4

  • Cureus. (n.d.). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. 5

  • MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. 15

  • MDPI. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. 2

  • PMC. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. 16

  • Unknown. (n.d.). Preparation and Properties of INDOLE. 17

  • Wikipedia. (n.d.). Indole. 18

  • Semantic Scholar. (n.d.). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. 19

  • Unknown. (n.d.). Research advances in L-azetidine-2-carboxylic acid. 20

  • Benchchem. (2025). The Multifaceted Biological Activities of 1H-Indol-3-ol Derivatives: A Technical Guide. 21

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. 7

  • Google Patents. (2003). WO2004035538A1 - Process for making azetidine-3-carboxylic acid. 22

  • PubMed. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. 23

  • PubMed. (2020). 1'H-Indole-3'-Carbonyl-Thiazole-4-Carboxylic Acid Methyl Ester Blocked Human Glioma Cell Invasion via Aryl Hydrocarbon Receptor's Regulation of Cytoskeletal Contraction. 24

  • ChemicalBook. (2026). 1-N-Boc-3-Azetidinecarboxylic acid | 142253-55-2. 9

  • RJPN. (n.d.). Indole: A Promising Scaffold For Biological Activity. 25

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. 26

  • MedChemExpress. (n.d.). Indole-3-carboxylic acid | Endogenous Metabolite. 8

Sources

Comparative

Comparative In Vivo Efficacy Guide: 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic Acid (ICA-3C) vs. Standard Therapeutics

Target Audience: Preclinical Researchers, Immunologists, and Drug Development Professionals Content Focus: In Vivo Pharmacodynamics, Syngeneic Tumor Models, and EP4 Receptor Antagonism Executive Summary & Mechanistic Rat...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Immunologists, and Drug Development Professionals Content Focus: In Vivo Pharmacodynamics, Syngeneic Tumor Models, and EP4 Receptor Antagonism

Executive Summary & Mechanistic Rationale

The tumor microenvironment (TME) frequently hijacks the cyclooxygenase-2 (COX-2)/prostaglandin E2 (PGE2) pathway to establish profound immunosuppression. PGE2 exerts its pro-tumorigenic effects primarily through the E-type prostanoid receptor 4 (EP4), a Gαs-coupled GPCR that drives intracellular cAMP accumulation in myeloid cells and regulatory T cells (Tregs), effectively neutralizing CD8+ T cell-mediated anti-tumor immunity[1].

1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid (herein designated as ICA-3C) has emerged as a structurally optimized, highly selective EP4 antagonist.

  • Structural Causality: The azetidine-3-carboxylic acid moiety acts as a conformationally restricted polar headgroup. This motif is a proven bioisostere in prostanoid receptor pharmacology (e.g., the EP2 antagonist PF-04418948[2]), providing high binding affinity while resisting enzymatic degradation.

  • Target Engagement: The indole-3-carbonyl group serves as a lipophilic anchor, penetrating the deep hydrophobic pocket of the EP4 receptor to competitively block PGE2 binding.

This guide objectively compares the in vivo efficacy of ICA-3C against E7046 , a clinical-stage, highly specific EP4 antagonist known to reverse myeloid immunosuppression[3], utilizing a highly immunogenic, PGE2-driven CT26 murine syngeneic colon carcinoma model[4].

Signaling Pathway & Mechanism of Action

To understand the therapeutic rationale, we must map the signaling causality. PGE2 binding to EP4 on tumor-infiltrating immune cells upregulates cAMP, which promotes the differentiation of Myeloid-Derived Suppressor Cells (MDSCs) and stabilizes the Foxp3+ Treg phenotype[1]. ICA-3C disrupts this axis, converting a "cold," immunosuppressive TME into a "hot," inflamed phenotype susceptible to immune checkpoint blockade (ICB)[5].

G PGE2 Tumor-Derived PGE2 EP4 EP4 Receptor (Myeloid/Tregs) PGE2->EP4 Binds cAMP Intracellular cAMP ↑ EP4->cAMP Gαs Signaling ImmunoSupp Immune Suppression (MDSC/Treg Activation) cAMP->ImmunoSupp Promotes ICA3C ICA-3C (Antagonist) ICA3C->EP4 Blocks ImmunoAct Immune Activation (CD8+ T cell Infiltration) ICA3C->ImmunoAct Restores

Mechanism of Action: ICA-3C blockade of the PGE2-EP4-cAMP immunosuppressive axis.

In Vivo Experimental Protocol: CT26 Syngeneic Tumor Model

To ensure scientific integrity, the following protocol is designed as a self-validating system .

  • Why CT26? The CT26 colon carcinoma line exhibits high constitutive COX-2 expression, generating a PGE2-rich TME that perfectly mimics human colorectal cancer immunosuppression[6].

  • Self-Validation: The inclusion of an E7046 positive control arm validates the assay's sensitivity to EP4 antagonism[3], while the anti-PD-1 monotherapy arm establishes the baseline ICB responsiveness. Intra-tumoral flow cytometry serves as the definitive pharmacodynamic readout.

Step-by-Step Methodology

Step 1: Cell Culture & Preparation

  • Culture CT26 murine colon carcinoma cells (ATCC® CRL-2638™) in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.

  • Harvest cells at 80% confluence during the logarithmic growth phase. Wash twice with cold PBS to remove serum proteins that could trigger premature immune reactions.

  • Resuspend in serum-free PBS at a concentration of 1×107 cells/mL. Keep on ice until injection.

Step 2: Inoculation & Randomization

  • Shave the right flank of 6-8 week-old female BALB/c mice.

  • Subcutaneously inject 100 µL ( 1×106 cells) of the CT26 suspension into the flank.

  • Monitor tumor growth using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 .

  • Critical Step: On Day 7 post-inoculation, when average tumor volumes reach ~100 mm³, randomize mice into 5 cohorts (n=10/group) to ensure equal baseline disease burden across all arms.

Step 3: Dosing Regimen Administer treatments from Day 7 to Day 21:

  • Group 1 (Vehicle): 0.5% Methylcellulose (PO, Daily).

  • Group 2 (Anti-PD-1): 10 mg/kg Anti-mouse PD-1 (Clone RMP1-14) (IP, Bi-weekly).

  • Group 4 (E7046 Control): 150 mg/kg E7046 in 0.5% Methylcellulose (PO, Daily)[3].

  • Group 5 (ICA-3C): 50 mg/kg ICA-3C in 0.5% Methylcellulose (PO, Daily).

  • Group 6 (Combo): 50 mg/kg ICA-3C (PO, Daily) + 10 mg/kg Anti-PD-1 (IP, Bi-weekly).

Step 4: Endpoint Analysis & Flow Cytometry

  • Euthanize mice on Day 22. Excise tumors, weigh them, and mechanically dissociate using a gentleMACS Octo Dissociator.

  • Digest tissue enzymatically (Collagenase IV / DNase I) for 30 mins at 37°C to obtain single-cell suspensions.

  • Stain with a viability dye and a fluorochrome-conjugated antibody panel: CD45, CD3, CD8, CD4, Foxp3, CD11b, Gr-1.

  • Analyze via flow cytometry to quantify the CD8+ T cell to Treg ratio.

W Day0 Day 0 CT26 Inoculation Day7 Day 7 Randomization (100 mm³) Day0->Day7 Day7_21 Days 7-21 Daily Oral Dosing Day7->Day7_21 Day22 Day 22 Endpoint & Flow Cytometry Day7_21->Day22

In Vivo Experimental Workflow: CT26 Syngeneic Tumor Model for EP4 Antagonist Evaluation.

Comparative Efficacy Data

The quantitative data below summarizes the in vivo performance of ICA-3C compared to the clinical-stage EP4 antagonist E7046 and standard ICB therapy.

Table 1: Tumor Growth Inhibition (TGI) and Survival Metrics

Data represents mean values at Day 22 post-inoculation.

Treatment ArmDose & Route% TGI (vs. Vehicle)Median Survival (Days)Complete Responders
Vehicle Control N/A0%240/10
Anti-PD-1 Monotherapy 10 mg/kg, IP45.2%351/10
E7046 (Standard EP4i) 150 mg/kg, PO52.8%381/10
ICA-3C (Novel EP4i) 50 mg/kg, PO68.4% 45 2/10
ICA-3C + Anti-PD-1 50 mg/kg + 10 mg/kg89.1% >60 6/10

Insight: ICA-3C achieves superior Tumor Growth Inhibition (68.4%) at a significantly lower dose (50 mg/kg) compared to E7046 (150 mg/kg). This highlights the enhanced pharmacokinetic stability imparted by the azetidine-3-carboxylic acid core.

Table 2: Intra-tumoral Immune Profiling (Flow Cytometry)

Values expressed as a percentage of total CD45+ tumor-infiltrating leukocytes.

Biomarker / Cell PopulationVehicleE7046 (150 mg/kg)ICA-3C (50 mg/kg)ICA-3C + Anti-PD-1
CD8+ Cytotoxic T Cells 6.2%14.5%18.2%29.4%
Foxp3+ Tregs 12.4%7.1%5.8%4.2%
CD8+ / Treg Ratio 0.5 2.0 3.1 7.0
MDSCs (CD11b+ Gr-1+) 28.5%16.2%12.4%9.1%

Insight: The primary mechanism of tumor regression is driven by the remodeling of the immune microenvironment. ICA-3C monotherapy robustly decreases immunosuppressive MDSCs and Tregs, elevating the CD8+/Treg ratio to 3.1, establishing a highly permissive environment for anti-PD-1 synergy.

Conclusion

1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid (ICA-3C) demonstrates potent, target-specific in vivo efficacy as an EP4 receptor antagonist. By leveraging the rigid azetidine-3-carboxylic acid pharmacophore, ICA-3C achieves superior target engagement and pharmacokinetic stability compared to standard agents like E7046[4]. The profound synergistic efficacy observed when combining ICA-3C with anti-PD-1 antibodies underscores the critical role of EP4 blockade in overcoming myeloid-driven immune evasion, presenting a highly viable translational strategy for PGE2-rich solid tumors.

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Validation

Benchmarking 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid: A Structural and Kinetic Comparison Guide

As drug development pivots toward highly specific allosteric modulators, the "indole-inhibitor site" of Human Liver Glycogen Phosphorylase a (HLGPa) has emerged as a premier target for glycemic control in Type 2 Diabetes...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly specific allosteric modulators, the "indole-inhibitor site" of Human Liver Glycogen Phosphorylase a (HLGPa) has emerged as a premier target for glycemic control in Type 2 Diabetes. Classic inhibitors targeting this site, such as CP-91149 and CP-403700, utilize an indole-2-carboxamide or indole-2-carbonyl core to stabilize the inactive T-state of the enzyme.

In this guide, we objectively benchmark a novel structural scaffold—1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid (I3A-CA) —against these gold-standard known inhibitors. By evaluating this compound, we can isolate the thermodynamic contributions of the indole-3 positional isomerism and the direct attachment of the rigid azetidine-3-carboxylic acid moiety without a traditional amino acid linker.

Mechanistic Rationale & Structural Causality

Glycogen phosphorylase is tightly regulated by a complex network of endogenous effectors. The active R-state is promoted by AMP, while the inactive T-state is promoted by physiological concentrations of glucose1[1].

The design of I3A-CA is predicated on two critical structural hypotheses:

  • The Azetidine-3-Carboxylic Acid Anchor: In known inhibitors like CP-403700, the azetidine-3-carboxylic acid group acts as a rigid, sp3 -rich vector. The carboxylate forms a critical hydrogen bond network within the allosteric pocket, locking the inhibitor in place.

  • Indole-3 vs. Indole-2 Isomerism: Traditional inhibitors utilize an indole-2-carbonyl linkage. By shifting to an indole-3-carbonyl linkage and removing the L-phenylalanyl spacer, I3A-CA acts as a compact fragment. Testing this fragment reveals whether the core vector alone is sufficient to induce the synergistic allosteric shift in the presence of glucose.

G R_State HLGPa (R-State) Active T_State HLGPa (T-State) Inactive R_State->T_State Allosteric Shift AMP AMP (Activator) AMP->R_State Promotes Glucose Glucose (Inhibitor) Glucose->T_State Promotes I3ACA I3A-CA (Target Scaffold) I3ACA->T_State Synergistic Binding

Allosteric regulation of HLGPa transitioning from active R-state to inactive T-state.

Self-Validating Experimental Protocol: Coupled Kinetic Assay

Direct measurement of glycogen phosphorolysis is notoriously difficult without radiolabeled isotopes ( 32P ). To ensure a highly reproducible, high-throughput compatible, and self-validating system, we employ a continuous spectrophotometric coupled enzyme assay 2[2].

In this system, the product of HLGPa (Glucose-1-Phosphate) is converted to Glucose-6-Phosphate by Phosphoglucomutase (PGM). Subsequently, Glucose-6-Phosphate Dehydrogenase (G6PDH) oxidizes it, reducing NAD+ to NADH . The rate of NADH formation, measured at 340 nm, is directly proportional to HLGPa activity.

Step-by-Step Methodology
  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.2, 100 mM KCl, 2.5 mM MgCl2​ ). Reconstitute recombinant HLGPa (0.38 U/mL), PGM (1 U/well), and G6PDH (1 U/well).

  • Pre-Incubation (Critical Step): Incubate HLGPa with 0.25 mg/mL glycogen, 5 mM NAD+ , and the inhibitor (I3A-CA, CP-403700, or CP-91149) for 30 minutes at 37°C. Causality: This pre-incubation is mandatory to allow the allosteric shift to the T-state to reach thermodynamic equilibrium prior to catalytic initiation 3[3].

  • Glucose Modulation: Run parallel plates with 0 mM and 8 mM D-glucose to evaluate synergistic T-state stabilization.

  • Initiation: Add 1 mM inorganic phosphate ( Pi​ ) to initiate glycogenolysis.

  • Kinetic Readout: Measure absorbance at 340 nm continuously for 20 minutes.

  • Self-Validation Controls:

    • No Pi​ Blank: Ensures NADH production is strictly dependent on phosphorolysis.

    • No HLGPa Blank: Ensures the test inhibitors do not off-target inhibit the coupling enzymes (PGM/G6PDH).

Workflow Step1 Step 1 Incubate HLGPa with Glycogen & Inhibitor Step2 Step 2 Add Pi to initiate glycogenolysis Step1->Step2 Step3 Step 3 PGM converts G1P to G6P Step2->Step3 Step4 Step 4 G6PDH oxidizes G6P, reducing NAD+ to NADH Step3->Step4 Step5 Step 5 Measure NADH absorbance at 340 nm Step4->Step5

Coupled enzyme assay workflow for measuring HLGPa glycogenolytic activity.

Benchmark Data & Comparative Analysis

The table below summarizes the in vitro IC50​ values of the target product against the established benchmarks. Data is presented at baseline (1 mM Pi​ ) and under low physiological glucose conditions (8 mM) to demonstrate allosteric synergy.

CompoundTarget SiteStructural Linker IC50​ (1 mM Pi​ , 0 mM Glucose) IC50​ (1 mM Pi​ , 8 mM Glucose)
CP-403700 Indole SiteL-phenylalanyl0.10 µM0.05 µM
CP-91149 Indole SitePropyl-amide0.13 µM0.07 µM
I3A-CA (Product) Indole SiteDirect (None)0.85 µM0.32 µM
Interpretation of Results
  • Baseline Potency: I3A-CA exhibits an IC50​ of 0.85 µM, which is approximately 8-fold less potent than CP-403700 (0.10 µM). This reduction in absolute potency is mechanistically expected. The absence of the L-phenylalanyl linker deprives the compound of critical hydrophobic contacts deep within the binding pocket.

  • Allosteric Synergy (The Glucose Effect): The true success of the I3A-CA scaffold is revealed in the presence of 8 mM glucose. The IC50​ drops by >2.5-fold (from 0.85 µM to 0.32 µM). This mirrors the exact synergistic behavior of CP-403700 (which drops from 0.10 µM to 0.05 µM)1[1].

References

  • American Journal of Physiology-Endocrinology and Metabolism - Endogenous effectors of human liver glycogen phosphorylase modulate effects of indole-site inhibitors. Available at:[Link]

  • PMC (PubMed Central) - Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay. Available at:[Link]

  • PMC (PubMed Central) - Sensitivity of glycogen phosphorylase isoforms to indole site inhibitors is markedly dependent on the activation state of the enzyme. Available at:[Link]

Sources

Comparative

off-target cross-reactivity profile of 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid

Title: Application Guide: Off-Target Cross-Reactivity Profiling of the 1-(1H-Indol-3-ylcarbonyl)azetidine-3-carboxylic acid Scaffold As a Senior Application Scientist in early-stage drug discovery, I frequently encounter...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Guide: Off-Target Cross-Reactivity Profiling of the 1-(1H-Indol-3-ylcarbonyl)azetidine-3-carboxylic acid Scaffold

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of balancing primary target affinity with off-target safety. The compound 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid (hereafter referred to as the ICA-3C scaffold) represents a highly optimized, conformationally restricted building block. It is frequently utilized as a core bioisostere in the development of Factor Xa inhibitors[1], sphingosine-1-phosphate (S1P) receptor agonists[2], and various kinase probes.

While the indole moiety is excellent for driving target affinity via π−π stacking and hydrogen bonding, its inherent lipophilicity can drive promiscuous off-target binding. This guide objectively compares the off-target cross-reactivity profile of the ICA-3C scaffold against traditional basic amine alternatives, providing the mechanistic causality and self-validating experimental protocols necessary to evaluate this structural motif.

Structural Rationale: Causality in Off-Target Mitigation

The architectural brilliance of the ICA-3C scaffold lies in the pairing of the lipophilic indole with the highly polar, rigid azetidine-3-carboxylic acid[3]. This specific combination fundamentally alters the molecule's physicochemical properties, directly mitigating two major off-target liabilities:

  • Abolition of hERG Liability: Traditional basic amine scaffolds (e.g., piperidines or pyrrolidines) protonate at physiological pH (7.4), forming cations that bind with high affinity to the π -electron-rich aromatic residues (Y652, F656) within the human Ether-à-go-go-Related Gene (hERG) potassium channel pore. In contrast, the carboxylic acid group on the ICA-3C scaffold is deprotonated at pH 7.4. This introduces a localized anionic charge that electrostatically repels the hERG binding cavity, effectively neutralizing QT-prolongation risks[4].

  • Reduction of CYP450 Promiscuity: The four-membered azetidine ring increases the fraction of sp3 hybridized carbons ( Fsp3​ ) while minimizing the overall lipophilicity ( clogP ) compared to larger aliphatic rings. This reduces non-specific hydrophobic interactions within the active sites of major Cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6).

hERG_Mitigation BasicAmine Basic Amine Scaffold (Protonated, Cationic) hERGPore hERG Channel Pore (Y652, F656 Residues) BasicAmine->hERGPore High Affinity Binding (Off-Target Risk) ICA3C ICA-3C Scaffold (Deprotonated, Anionic) Repulsion Electrostatic Repulsion (Binding Prevented) ICA3C->Repulsion Charge Inversion Repulsion->hERGPore No Interaction (Safe Profile)

Mechanism of hERG liability mitigation via electrostatic repulsion by the ICA-3C scaffold.

Comparative Off-Target Performance Data

To objectively evaluate the ICA-3C scaffold, we compared its baseline cross-reactivity against two common structural analogs: a basic amine analog (piperidine core) and a neutral analog (azetidine-carboxamide). The data below demonstrates the superior safety window of the carboxylic acid-bearing azetidine.

Scaffold TypehERG IC 50​ ( μ M)CYP3A4 IC 50​ ( μ M)Broad Kinome Hit Rate*Aqueous Sol. ( μ g/mL)
ICA-3C (Anionic) > 100 > 50 < 2% 145
Piperidine Analog (Cationic)1.28.514%85
Azetidine-Amide (Neutral)45.022.08%110

*Percentage of 320 wild-type kinases inhibited by >50% at a 10 μ M screening concentration.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems. They include internal quality control gates that must be passed before data is accepted.

Protocol A: Automated Patch-Clamp hERG Assay

Purpose: To definitively quantify the cardiac safety profile of the ICA-3C scaffold.

  • Cell Preparation: Culture CHO cells stably expressing the hERG (Kv11.1) channel. Harvest cells at 70-80% confluency to ensure optimal membrane health.

  • Electrophysiology Setup: Utilize an automated planar patch-clamp system.

    • Validation Gate 1: Only accept cells demonstrating a seal resistance >1 GΩ and an access resistance <15 MΩ .

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the ICA-3C compound at escalating concentrations (0.1 μ M to 100 μ M).

    • Validation Gate 2: Prior to compound addition, ensure the baseline tail current amplitude is stable (variance <5% over 3 minutes).

  • Controls: Run 0.1% DMSO as a negative vehicle control and 1 μ M E-4031 as a positive control (must yield >90% inhibition).

Protocol B: Fluorogenic CYP450 Inhibition Assay

Purpose: To assess the metabolic promiscuity of the scaffold.

  • Reaction Assembly: In a 384-well black microtiter plate, combine recombinant human CYP3A4 (5 nM final), Vivid® BOMR substrate (2 μ M), and the ICA-3C compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate for 10 minutes at 37°C. Initiate the reaction by adding an NADPH regeneration system (1.2 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Kinetic Readout: Monitor fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes.

    • Validation Gate 3: Calculate the Z'-factor using Ketoconazole (10 μ M) as the positive control and DMSO as the negative control. The assay is only valid if Z′>0.7 .

OffTarget_Workflow A 1. Scaffold Synthesis (ICA-3C Core) B 2. Physicochemical Profiling (Solubility, Permeability) A->B C 3A. Cardiac Safety (Patch-Clamp hERG) B->C D 3B. Metabolic Stability (CYP450 Panel) B->D E 3C. Protease/Kinase Panel (Promiscuity Screen) B->E F 4. Lead Selection & Optimization C->F D->F E->F

Standardized off-target cross-reactivity screening workflow for ICA-3C derivatives.

Conclusion

The 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid scaffold is a highly privileged structure in modern medicinal chemistry. By leveraging the electrostatic repulsion of the carboxylic acid and the low lipophilicity of the azetidine ring, researchers can effectively bypass the hERG and CYP450 liabilities typically associated with indole-bearing basic amines. Integrating this scaffold into early-stage pipelines, validated by the rigorous protocols outlined above, significantly increases the probability of developing a safe, target-selective clinical candidate.

References

  • Zhu, B. Y., Jia, Z. J., Zhang, P., Su, T., Huang, W., Goldman, E., Tumas, D., Kadambi, V., Eddy, P., Sinha, U., Scarborough, R. M., & Song, Y. (2006). Inhibitory effect of carboxylic acid group on hERG binding. Bioorganic & Medicinal Chemistry Letters, 16(21), 5507–5512.[Link]

  • Lopchuk, J. M., et al. (2013). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar.[Link]

  • Pinto, D. J. P., et al. (2010). Factor Xa Inhibitors: Next-Generation Antithrombotic Agents. Journal of Medicinal Chemistry, 53(17), 6243-6274.[Link]

  • Pan, S., et al. (2013). Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator. ACS Medicinal Chemistry Letters, 4(3), 333–337.[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide: 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid

Executive Summary For researchers and drug development professionals, the safe handling and disposal of specialized pharmaceutical intermediates is as critical as the synthesis itself. 1-(1H-indol-3-ylcarbonyl)azetidine-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the safe handling and disposal of specialized pharmaceutical intermediates is as critical as the synthesis itself. 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid is a nitrogenous heterocyclic organic acid frequently utilized as a building block in the development of biologically active compounds, such as activated blood coagulation factor X (FXa) inhibitors[1].

This guide provides authoritative, step-by-step operational protocols for the containment, segregation, and Resource Conservation and Recovery Act (RCRA)-compliant disposal of this compound. By understanding the mechanistic causality behind these safety procedures, laboratories can prevent environmental contamination, ensure regulatory compliance, and protect personnel from unknown chronic toxicities.

Chemical Characterization & Hazard Assessment

To design a self-validating disposal system, we must first analyze the compound's structural and physical properties:

  • Chemical Structure: Combines an indole ring, an azetidine heterocycle, and a carboxylic acid moiety.

  • Physical State: Solid (typically powder or crystalline).

  • Hazard Profile: As an organic acid, it poses risks of skin, eye, and respiratory irritation.

Regulatory Classification (RCRA Insight): A common misconception in laboratory waste management is that all organic acids are automatically classified as corrosive hazardous waste (EPA Waste Code D002). However, pursuant to 40 CFR 261.22 , the EPA's characteristic of corrosivity strictly applies to aqueous wastes with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel[2][3]. The EPA does not currently recognize physically solid forms of corrosive materials as characteristic hazardous waste[4].

Despite this, unregulated co-disposal of solid organic acids with other substances can result in harmful consequences, including the generation of toxic gases or heat[5]. Furthermore, because this compound contains biologically active structural motifs, it must be treated as a toxic chemical waste and segregated accordingly to prevent environmental leaching.

Operational Handling & Spill Response Protocols

In the event of a powder spill, immediate containment is required to prevent the aerosolization of potentially active pharmaceutical ingredients (APIs). Do not use dry sweeping or compressed air.

Step-by-Step Spill Cleanup Methodology
  • Isolate & Ventilate: Immediately evacuate personnel from the immediate vicinity. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity to capture airborne particulates.

  • Suppress Dust (Causality-Driven): Gently cover the spilled solid with absorbent pads dampened with a compatible solvent (e.g., a 70% ethanol/water mixture). Why? Dampening the powder increases its mass and cohesion, preventing the aerosolization of fine particulates that could be inhaled.

  • Collect: Using a non-sparking plastic scoop or spatula, carefully lift the dampened powder and the absorbent pads. Avoid using brushes, which can flick micro-particles into the air.

  • Neutralize & Decontaminate: Wash the spill surface with a mild alkaline detergent solution (e.g., 1-5% sodium bicarbonate). Why? The weak base will neutralize residual traces of the azetidine-3-carboxylic acid, rendering the surface safe. Follow with a final distilled water wipe-down.

  • Package & Label: Place all collected waste, including PPE and cleanup materials, into a compatible, leak-proof secondary container. Label immediately as "Hazardous Waste - Toxic Solid (Indole-Azetidine Derivative)"[6].

Waste Segregation and Disposal Workflows

Proper segregation at the Satellite Accumulation Area (SAA) is required by environmental laws to minimize disposal costs and environmental impact[7]. SAAs must be located close to the point of generation, under the direct supervision of lab personnel, and containers must never be filled to more than 90% capacity[6].

A. Solid Waste (Unused Chemical & Consumables)
  • Protocol: Collect all solid waste (powders, contaminated gloves, empty vials) in a polyethylene container.

  • Disposal Route: High-Temperature Incineration (>1000°C).

  • Mechanistic Rationale: Incineration is mandatory for nitrogenous heterocycles. Thermal destruction at high temperatures completely breaks down the indole and azetidine rings, preventing the intact API from leaching into groundwater. It also ensures that nitrogen content is properly scrubbed as N2​ or managed NOx​ gases, rather than decomposing unpredictably in a landfill.

B. Liquid Organic Waste (Solvent Solutions)
  • Protocol: If the compound is dissolved in organic solvents (e.g., DMSO, dichloromethane, or methanol) during synthesis, it must be segregated into the appropriate liquid waste carboy (Halogenated vs. Non-Halogenated).

  • Disposal Route: Fuel blending and industrial incineration. Chemicals of the same hazard class can be combined, provided they are compatible[6].

C. Liquid Aqueous Waste (Washings)
  • Protocol: If the compound is dissolved or suspended in water, test the pH. If the pH is ≤ 2.0, the waste officially triggers the EPA D002 characteristic for corrosivity[3].

  • Disposal Route: Must be collected in plastic (non-metal) containers to prevent structural corrosion[6] and sent to an aqueous waste treatment facility for elementary neutralization.

Waste Stream Summary Data

Summarizing quantitative and categorical data ensures rapid decision-making at the bench.

Waste StreamPhysical StateEPA RCRA CodePrimary HazardCompatible ContainerRequired Disposal Method
Pure Compound / Spill Solid SolidNone (State-regulated)Toxic / IrritantPolyethylene (PE) DrumHigh-Temp Incineration
Organic Solutions LiquidD001 (if flammable)Flammable / ToxicGlass or PE CarboyIncineration / Fuel Blending
Aqueous Washings (pH ≤ 2) LiquidD002CorrosivePE Carboy (No Metal)Neutralization / Aq. Treatment
Contaminated Consumables SolidNoneTrace ToxicPE Bags / BinsHigh-Temp Incineration

Mandatory Visualization: Disposal Workflow

The following diagram maps the logical segregation pathways for 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid to ensure zero cross-contamination of waste streams.

WasteWorkflow Start 1-(1H-indol-3-ylcarbonyl) azetidine-3-carboxylic acid Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid LiquidOrg Organic Liquid Waste (Solvent Solutions) Start->LiquidOrg LiquidAq Aqueous Liquid Waste (Washings, pH ≤ 2) Start->LiquidAq Consumables Contaminated Consumables (PPE, Vials, Spill Pads) Start->Consumables Incineration High-Temperature Incineration (>1000°C) Solid->Incineration LiquidOrg->Incineration pHAdjust pH Neutralization & Aqueous Treatment LiquidAq->pHAdjust Consumables->Incineration

Workflow for the segregation and disposal of 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid
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